1-Chloro-2-(2-chloroethylsulfonyl)-4-nitrobenzene
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Overview
Description
1-Chloro-2-(2-chloroethylsulfonyl)-4-nitrobenzene is an organic compound with the molecular formula C8H7Cl2NO4S It is a derivative of benzene, featuring chloro, chloroethylsulfonyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(2-chloroethylsulfonyl)-4-nitrobenzene typically involves multiple steps:
Chlorination: The chlorination of the benzene ring can be carried out using chlorine gas or other chlorinating agents such as sulfuryl chloride.
Alkylation: The final step involves the alkylation of the sulfonyl group with 2-chloroethyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxic and corrosive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(2-chloroethylsulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The sulfonyl group can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Aminobenzene Derivatives: From the reduction of the nitro group.
Sulfonamide Derivatives: From nucleophilic substitution reactions.
Sulfone Derivatives: From the oxidation of the sulfonyl group.
Scientific Research Applications
1-Chloro-2-(2-chloroethylsulfonyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-chloroethylsulfonyl)-4-nitrobenzene involves its reactive functional groups:
Chloro Groups: Participate in nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles.
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring and other functional groups.
Sulfonyl Group: Can undergo oxidation or reduction, leading to the formation of various derivatives with different properties.
Comparison with Similar Compounds
1-Chloro-2-(2-chloroethylsulfonyl)-4-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-2-(ethylsulfonyl)ethane: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Chloroethanesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonyl ethyl group, leading to different reactivity and applications.
1-Chloro-2-(2-chloroethylsulfonyl)ethane:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-chloro-2-(2-chloroethylsulfonyl)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c9-3-4-16(14,15)8-5-6(11(12)13)1-2-7(8)10/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXVEROKQOYVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)CCCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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